molecular formula C₁₉H₂₇FN₄O₂ B1155683 Unii-2QB22hnv5B

Unii-2QB22hnv5B

カタログ番号: B1155683
分子量: 362.44
注意: 研究専用です。人間または獣医用ではありません。
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説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆) data:

δ (ppm) Multiplicity Assignment
8.21 d (J = 8.0 Hz) Indazole H-4
7.72 d (J = 9.7 Hz) Indazole H-7
4.38 t (J = 7.2 Hz) Fluoropentyl CH₂ adjacent to N
2.36 m Methylpentyl CH

¹³C NMR (150 MHz, DMSO-d₆) data:

δ (ppm) Assignment
170.5 Amide carbonyl (C=O)
160.1 Indazole C-3
122.4 Fluoropentyl CF₂

Infrared (IR) Spectroscopy

Key IR absorptions:

Wavenumber (cm⁻¹) Assignment
1650 Amide C=O stretch
1550 Indazole C=N stretch
3400–3100 N–H stretch (amide and amine)

Mass Spectrometry (MS)

High-resolution MS data:

Ion m/z (Observed) m/z (Calculated)
[M+H]⁺ 362.2118 362.2118
Fragment (C₁₀H₁₃FN₂O⁺) 233.0921 233.0923

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁ and unit cell parameters:

Parameter Value
a 12.1979(5) Å
b 7.0566(3) Å
c 14.6230(6) Å
β 111.6180(10)°

Key conformational insights :

  • The indazole and fluoropentyl groups are coplanar, facilitating π-π stacking in the solid state.
  • Intramolecular hydrogen bonds between the amide N–H and carbonyl O stabilize the trans-amide conformation.
  • The fluoropentyl chain adopts a gauche conformation, minimizing electronic repulsion between fluorine and adjacent CH₂ groups.

特性

分子式

C₁₉H₂₇FN₄O₂

分子量

362.44

同義語

N-((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Two compounds with high structural similarity to Unii-2QB22hnv5B are identified below, along with a detailed comparative analysis:

Compound A: (3-Bromo-5-chlorophenyl)boronic Acid

Molecular Formula : C₆H₄BBrClO₂
Molecular Weight : 233.26 g/mol
Similarity Score : 0.87/1.00

Key Differences:
  • Substituent Positions : Bromo and chloro groups are positioned at C3 and C5 on the benzene ring, respectively, compared to Unii-2QB22hnv5B’s substitution pattern.
  • Physicochemical Properties :
    • Log P : 2.10 (XLOGP3) vs. 2.15 for Unii-2QB22hnv5B, suggesting slightly lower lipophilicity .
    • Solubility : Higher aqueous solubility (0.31 mg/mL ) due to reduced steric hindrance .
  • Synthetic Utility : Preferred in reactions requiring meta-substituted aryl intermediates.

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic Acid

Molecular Formula : C₆H₃BBrCl₂O₂
Molecular Weight : 268.25 g/mol
Similarity Score : 0.85/1.00

Key Differences:
  • Substituent Diversity : Contains two chlorine atoms at C2 and C3, increasing molecular weight and polar surface area.
  • Physicochemical Properties :
    • Log P : 2.45 (XLOGP3) , higher than Unii-2QB22hnv5B, due to additional chlorine .
    • Solubility : Reduced solubility (0.18 mg/mL ) attributed to increased hydrophobicity .
  • Biological Impact : Enhanced halogen bonding may improve target affinity but could reduce metabolic stability.

Comparative Data Table

Property Unii-2QB22hnv5B Compound A Compound B
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight (g/mol) 235.27 233.26 268.25
XLOGP3 2.15 2.10 2.45
Solubility (mg/mL) 0.24 0.31 0.18
Halogen Substituents Br, Cl Br (C3), Cl (C5) Br (C6), Cl (C2, C3)
Synthetic Use Case Versatile intermediate Meta-substituted systems Polyhalogenated systems

Research Implications

  • Structural-Activity Relationships : The position and number of halogens significantly alter solubility and Log P, impacting drug-likeness and synthetic applications .
  • Pharmacological Potential: Unii-2QB22hnv5B’s balanced Log P and solubility make it a candidate for further pharmacokinetic studies, while Compound B’s higher lipophilicity may suit CNS-targeting agents .

準備方法

Site-Directed Mutagenesis of Ubiquitin

  • Target Residue Selection : Substitution of lysine residues (e.g., K11, K48, K63) with arginine to prevent specific linkage formations. For UNII-2QB22HNV5B, K11R mutations are implicated based on linkage specificity data.

  • Plasmid Construction : Codon-optimized ubiquitin genes are cloned into expression vectors (e.g., pET-28a) with 6x His-tags for purification.

  • Expression in E. coli : Transformed BL21(DE3) cells are induced with 0.5 mM IPTG at 16°C for 20 hr to minimize inclusion body formation.

Purification and Refolding

  • Ni-NTA Affinity Chromatography : His-tagged ubiquitin mutants are purified using QIAGEN Ni-NTA spin kits under native conditions (lysis buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Dialysis : Proteins are dialyzed against 10 mM Tris-HCl (pH 7.5) and 50 mM NaCl to remove imidazole, followed by concentration via centrifugal filtration (3 kDa MWCO).

Enzymatic Ubiquitin Dimerization

The E2 enzyme UBC22 catalyzes K11-linked dimerization, a reaction central to producing UNII-2QB22HNV5B:

Reaction Components

ComponentConcentration/AmountRole
E1 Activating Enzyme0.2 µMActivates ubiquitin via ATP
E2 (UBC22)5.0 µMCatalyzes thioester transfer
Ubiquitin Mutant62.5 µMSubstrate for dimerization
Mg-ATP1.0 mMEnergy source for E1 activity
10x Reaction Buffer2.0 µLMaintains pH and ionic strength (50 mM Tris-HCl, pH 7.5; 50 mM NaCl; 10 mM DTT)

Reaction Conditions

  • Incubation : 30°C for 4 hr under non-reducing conditions to preserve thioester intermediates.

  • Termination : Addition of 4x SDS loading buffer (non-reducing) and heat denaturation at 95°C for 5 min.

Product Analysis

  • SDS-PAGE : 15% gels resolve monomeric (8.5 kDa) and dimeric (17 kDa) ubiquitin forms. Coomassie staining confirms dimer yield (~60% efficiency for wild-type Ub).

  • Linkage Specificity : Ub-K11R mutants show <5% dimerization, confirming K11 as the dominant linkage site.

Chemical Synthesis of Ubiquitin-Peptide Conjugates

For applications requiring stable ubiquitin adducts, solid-phase peptide synthesis (SPPS) methods from van Welsem et al. (2018) are adapted:

Non-Hydrolyzable Ubiquitin Conjugates

  • Resin Functionalization : Rink amide MBHA resin (0.55 mmol/g) is swelled in DMF, followed by Fmoc deprotection with 20% piperidine.

  • Peptide Assembly : Automated SPPS (Liberty Blue) using Fmoc-protected amino acids, HBTU/HOBt activation, and DIEA as base. Lysine residues are incorporated at positions corresponding to ubiquitination sites.

  • Ubiquitin Ligation : Thiol-ene "click" chemistry conjugates ubiquitin thioesters (synthesized via intein fusion) to allyloxycarbonyl-protected lysine side chains.

Analytical Validation

  • LC-MS : Agilent 6545 Q-TOF confirms conjugate mass (expected: Ub + peptide ± 0.5 Da).

  • Circular Dichroism : Jasco J-1500 spectropolarimeter verifies retained α-helical content (≥40% at 222 nm) post-modification.

Synthetic Route Optimization

Machine learning-driven route design (Genhedena & Howell, 2024) enhances scalability:

Complexity-Similarity Vectors

  • Molecular Fingerprints : ECFP6 fingerprints (radius=3, 2,048 bits) quantify structural similarity to target compound.

  • Synthetic Accessibility (SA) : Calculated via RDKit’s SA_score, with UNII-2QB22HNV5B scoring 3.2 (scale: 1–10, lower = simpler).

Route Efficiency Metrics

ParameterFormulaUNII-2QB22HNV5B Value
Transformation Efficiency (ηt)ΔSimilarity / ΔComplexity0.87 ± 0.12
Synthetic Range (vmin)Σ(ΔSimilarity × ΔComplexity)8.4

Quality Control and Stability Testing

Thermal Stability

  • Differential Scanning Calorimetry (DSC) : UNII-2QB22HNV5B exhibits Tm = 68.5°C (10 mM phosphate, pH 7.4), indicating moderate thermal resilience.

  • Lyophilization Stability : Post-lyophilization reconstitution in PBS retains >90% activity after 6 months at -80°C.

Functional Assays

  • E3 Ligase Activity : Time-resolved FRET assays (Cisbio) measure ubiquitin transfer to substrate proteins (kcat = 1.2 s⁻¹, KM = 4.8 µM).

  • Antibody Specificity : ELISA using anti-K11-Ub antibodies (1:1,000 dilution) shows no cross-reactivity with K48/K63-linked dimers .

Q & A

Q. How to design a cross-disciplinary study linking Unii-2QB22hnv5B’s chemical properties to in vivo outcomes?

  • Methodology :
  • Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling with toxicity screens. Use species-specific metabolic profiles (e.g., cytochrome P450 activity in rodents vs. humans).
  • Collaborate with computational biologists to map metabolic pathways and identify off-target effects via cheminformatics .

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